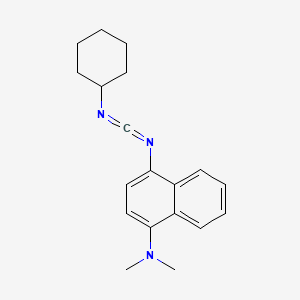

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Overview

Description

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide: is a chemical compound with the molecular formula C19H23N3 . It is a carbodiimide derivative widely used in various fields of research, including chemistry, biology, medicine, and industry. This compound is known for its role as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide typically involves the reaction of cyclohexylamine with 4-(dimethylamino) naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbodiimide derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide has a wide range of scientific research applications:

Chemistry: Used as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry.

Biology: Employed in the modification of biomolecules and the study of protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide involves its ability to form covalent bonds with target molecules. This compound acts as a coupling agent by facilitating the formation of peptide bonds between amino acids. It also functions as a crosslinking agent by linking polymer chains, thereby enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

- N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

- N,N-Dimethylcyclohexylamine

- N-Cyclohexyl-N’-(4-(dimethylamino)phenyl)carbodiimide

Comparison: N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industrial processes .

Biological Activity

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (NCD-4) is a synthetic organic compound belonging to the carbodiimide class, primarily known for its role as a coupling agent in peptide synthesis. This article delves into its biological activity, mechanisms of action, and potential applications in biochemical research and drug development.

Chemical Structure and Properties

NCD-4 has the molecular formula and features a cyclohexyl group along with a dimethylamino-substituted naphthalene moiety. This unique structure enhances its reactivity and solubility, making it an effective reagent for activating carboxylic acids during peptide bond formation.

The primary mechanism through which NCD-4 exerts its biological activity is by facilitating the formation of amide bonds between carboxylic acids and amines. This process enhances the nucleophilicity of the amine, allowing for more efficient peptide synthesis. The general reaction can be summarized as follows:

Furthermore, NCD-4 has been shown to interact specifically with amino acid residues in enzymes, particularly through the modification of serine and cysteine residues, leading to enzyme inactivation. For instance, it inhibits ATPases such as the sarcoplasmic reticulum Ca²⁺/Mg²⁺-ATPase by covalently modifying critical residues necessary for enzyme function. Notably, this inhibition can be reversed in the presence of magnesium ions, indicating a protective mechanism against its effects .

Biological Activity and Enzyme Inhibition Studies

Research indicates that NCD-4 exhibits notable enzyme inhibition properties. It has been reported to label high-affinity calcium-binding sites in Ca²+-transporting ATPases, suggesting its utility in studying membrane protein interactions . The compound's ability to modify key amino acid residues provides insights into enzyme mechanisms and potential therapeutic targets.

Case Studies

- Inhibition of Ca²⁺/Mg²⁺-ATPase : A study demonstrated that NCD-4 effectively labels the transmembrane portion of Ca²+-ATPase, allowing researchers to map calcium-sensitive regions within the protein structure. The depth of labeling was assessed using fluorescence quenching techniques with nitroxide-substituted fatty acids .

- Peptide Synthesis Applications : In peptide synthesis, NCD-4 has been utilized to couple various amino acids efficiently, showcasing its effectiveness over traditional coupling agents like DCC (dicyclohexylcarbodiimide) due to its enhanced solubility and reactivity.

Comparative Analysis with Similar Compounds

To better understand NCD-4's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Ethyl-N'-(4-dimethylaminophenyl)carbodiimide | Carbodiimide | Mainly used in peptide synthesis |

| N,N'-Diisopropylcarbodiimide | Carbodiimide | More sterically hindered; versatile applications |

| N-Cyclopentyl-N'-(4-dimethylaminophenyl)carbodiimide | Carbodiimide | Similar reactivity but different cycloalkane structure |

NCD-4 stands out due to its specific naphthalene substitution, which enhances both solubility and reactivity compared to other carbodiimides.

Q & A

Basic Research Questions

Q. What methods are recommended for characterizing the purity and structural identity of N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide?

To confirm purity and structural identity, use 1H-NMR spectroscopy to verify proton environments and detect impurities (<98% purity threshold). APCI mass spectrometry ([M+H⁺] m/z = 294) is critical for molecular weight validation. Ensure spectral peaks align with the cyclohexyl and dimethylamino-naphthyl moieties. For batch consistency, cross-reference these methods with Certificate of Analysis data .

Q. What are the primary applications of this carbodiimide in synthetic chemistry?

This compound is a hydrophobic carbodiimide used as a coupling agent for activating carboxyl groups in non-aqueous systems. It facilitates esterification or amidation reactions, particularly in peptide synthesis (e.g., forming phosphonate analogs via EDC/DMAP-mediated protocols). Its lipophilicity makes it suitable for modifying membrane-associated proteins .

Q. How does N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide compare to other carbodiimides like DCCD?

Unlike water-soluble carbodiimides (e.g., EDC), this compound’s hydrophobicity allows deeper penetration into lipid bilayers, targeting carboxyl groups in transmembrane domains of proteins like ATPases. Its fluorescence (ex/em ~340/440 nm) enables real-time tracking of labeling efficiency, unlike non-fluorescent DCCD .

Advanced Research Questions

Q. How is this carbodiimide used to study conformational changes in ATPases?

In Ca²⁺-ATPase studies , the compound labels two high-affinity Ca²⁺-binding sites. Fluorescence quenching (e.g., using vanadate or ATP) reveals conformational shifts: modification at the 407 nm site permits ATP hydrolysis but blocks Ca²⁺ translocation, while the 425 nm site abolishes Ca²⁺-induced quenching. Use stopped-flow spectroscopy to monitor these dynamics .

Q. What methodologies resolve contradictions in labeling efficiency across enzyme systems?

For differential inhibition (e.g., vacuolar vs. plasma membrane ATPases), employ competitive binding assays with Ca²⁺ or DCCD. In maize root tonoplast ATPase, NCD-4 selectively inhibits vacuolar H⁺-ATPase without affecting plasma membrane isoforms, confirmed via fluorescence assays and proteolytic mapping of labeled peptides .

Q. How does this reagent elucidate proton pathways in cytochrome complexes?

In cytochrome bc₁/b₆f complexes , NCD-4 labels aspartate/glutamate residues in amphiphilic helices critical for proton translocation. Use spin-label quenching (e.g., CAT-16, doxyl-stearates) to determine spatial orientation: stronger quenching by lipid-embedded 5-doxylstearic acid vs. surface-bound CAT-16 indicates labeling ~18 Å from the membrane surface .

Q. What strategies optimize its use as a fluorescent probe in nanotechnology?

For carboxylate labeling on nanoscaffolds (e.g., Cowpea mosaic virus), pre-incubate with NCD-4 in non-polar solvents to enhance carboxyl group reactivity. Validate labeling via fluorescence emission shifts and confirm functionalization with redox-active moieties (e.g., methyl(aminopropyl)viologen) using UV-vis and cyclic voltammetry .

Q. How to address conflicting data on multiple labeling sites in membrane proteins?

Apply site-directed mutagenesis paired with tryptic digestions to isolate labeled peptides (e.g., 7 kDa peptide in cytochrome b). Compare fluorescence profiles (407 nm vs. 425 nm emission) and functional assays (ATPase inhibition, proton transport) to distinguish non-essential vs. Ca²⁺-protectable sites .

Properties

InChI |

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVINNWJVRVGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86332-16-3 | |

| Record name | N-Cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086332163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCD-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFN1ZK41CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.